molecular formula C32H57N11O9 B12571976 L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide CAS No. 605671-51-0

L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide

Cat. No.: B12571976
CAS No.: 605671-51-0
M. Wt: 739.9 g/mol
InChI Key: ZUKCHHOKBCFPPP-LLINQDLYSA-N
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Description

L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide (sequence: Gln-Pro-Gln-Gly-Leu-Ala-Lys-NH₂) is a synthetic heptapeptide with a molecular weight of approximately 756.85 g/mol (calculated). Proline (Pro) and glycine (Gly) residues may contribute to conformational flexibility or stability .

Properties

CAS No.

605671-51-0

Molecular Formula

C32H57N11O9

Molecular Weight

739.9 g/mol

IUPAC Name

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C32H57N11O9/c1-17(2)15-22(30(50)39-18(3)28(48)41-20(27(37)47)7-4-5-13-33)40-26(46)16-38-29(49)21(10-12-25(36)45)42-31(51)23-8-6-14-43(23)32(52)19(34)9-11-24(35)44/h17-23H,4-16,33-34H2,1-3H3,(H2,35,44)(H2,36,45)(H2,37,47)(H,38,49)(H,39,50)(H,40,46)(H,41,48)(H,42,51)/t18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

ZUKCHHOKBCFPPP-LLINQDLYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired sequence is achieved.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking peptide bonds in the presence of water, often catalyzed by enzymes like proteases.

    Oxidation: Oxidative modifications, particularly at amino acid residues like methionine or cysteine.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Amino acid side chains can undergo substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases or acidic/basic hydrolysis.

    Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Alkylating agents like iodoacetamide or acylating agents like acetic anhydride.

Major Products Formed

    Hydrolysis: Shorter peptide fragments or individual amino acids.

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptide with substituted side chains.

Scientific Research Applications

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved may include:

    Receptor Binding: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.

    Enzyme Inhibition/Activation: Peptides can act as inhibitors or activators of enzymes, affecting metabolic pathways.

    Protein-Protein Interactions: Peptides can modulate interactions between proteins, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Comparisons

Table 1: Structural Features of Selected Peptides
Compound Name Sequence/Key Residues Molecular Weight (g/mol) Notable Modifications
Target Compound Gln-Pro-Gln-Gly-Leu-Ala-Lys-NH₂ ~756.85 None
Rusalatide Acetate Ala-Gly-Tyr-Lys-Pro-Asp-Glu-Gly-Lys-Arg-Gly... ~7054.00 Acetate salt, cysteinyl residues
Cyclopropane-modified Peptide Lys-Tyr-Gly-Cyclopropyl-Ala-Phe-Leu-Arg... Not provided Cyclopropyl-alanine substitution
Cysteinyl-Pro-Lys-Glycinamide Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ Not provided Disulfide bonds (Cys residues)
Pro-Ala-Gly Pro-Ala-Gly 231.26 Tripeptide, no terminal modifications

Key Observations :

  • The target compound is smaller (7 residues) compared to Rusalatide Acetate (20+ residues) and lacks disulfide bonds or salt formulations, which are critical for the stability and solubility of larger peptides .
  • Proline-rich sequences (e.g., Pro-Ala-Gly ) share conformational flexibility with the target compound but lack functional residues like lysine or glutamine.

Functional and Therapeutic Comparisons

Key Observations :

  • The target compound’s lack of salt formulations or disulfide bonds (unlike Rusalatide or cysteinyl peptides ) may limit its stability in physiological environments.

Pharmacokinetic and Stability Considerations

  • Enzymatic Degradation: The absence of non-natural residues (e.g., cyclopropyl-alanine ) or D-amino acids makes the target compound susceptible to proteolysis compared to modified analogs.
  • Solubility : Neutral residues (Gln, Gly) may enhance water solubility, but the lack of salt formulations (cf. Rusalatide ) could reduce bioavailability.
  • Conformational Flexibility : Proline and glycine residues may enable helical or turn structures, similar to larger peptides like those in , but without the added complexity of multiple proline repeats.

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